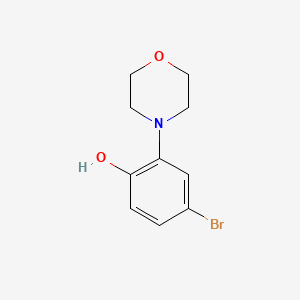
ethyl 4-hydroxy-6-methylhept-2-ynoate
描述
ethyl 4-hydroxy-6-methylhept-2-ynoate is an organic compound with the molecular formula C10H16O3. It is a derivative of heptynoic acid and features both hydroxyl and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
ethyl 4-hydroxy-6-methylhept-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-6-methyl-2-heptynoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ethyl 4-hydroxy-6-methyl-2-heptynoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
ethyl 4-hydroxy-6-methylhept-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-oxo-6-methyl-2-heptynoate.
Reduction: 4-hydroxy-6-methyl-2-heptynol.
Substitution: 4-chloro-6-methyl-2-heptynoate.
科学研究应用
ethyl 4-hydroxy-6-methylhept-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-hydroxy-6-methyl-2-heptynoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity and influence cellular pathways.
相似化合物的比较
ethyl 4-hydroxy-6-methylhept-2-ynoate can be compared with other similar compounds such as:
Ethyl 4-hydroxy-2-heptynoate: Lacks the methyl group at the 6-position, resulting in different reactivity and properties.
Methyl 4-hydroxy-6-methyl-2-heptynoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
4-hydroxy-6-methyl-2-heptynoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
属性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
ethyl 4-hydroxy-6-methylhept-2-ynoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8-9,11H,4,7H2,1-3H3 |
InChI 键 |
FZWFTYZQVOACQO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C#CC(CC(C)C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate](/img/structure/B8538489.png)



![6-bromo-2-propoxy-3-propylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8538513.png)

![methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate](/img/structure/B8538523.png)
![N-{[1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B8538528.png)






